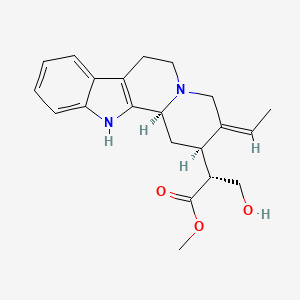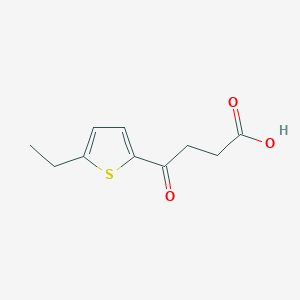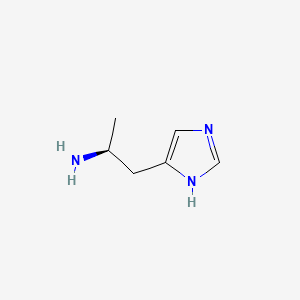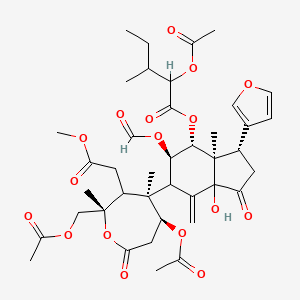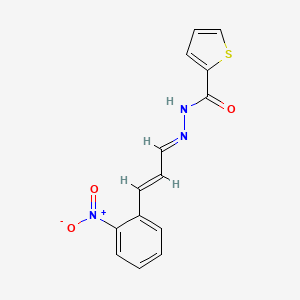![molecular formula C30H48O7 B1231350 17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1231350.png)
17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Vue d'ensemble
Description
Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids primarily found in the Cucurbitaceae family of plants. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Cucurbitacin IIb has garnered significant attention in recent years due to its potential therapeutic applications, particularly in cancer research.
Applications De Recherche Scientifique
Cucurbitacin IIb has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of novel triterpenoid derivatives with potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIb involves several steps, starting from basic triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic tetracyclic structure. Specific reagents and catalysts, such as strong oxidizing agents and acid catalysts, are often employed to facilitate these transformations .
Industrial Production Methods: Industrial production of cucurbitacin IIb can be achieved through both extraction from natural sources and chemical synthesis. Extraction methods include supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction, which offer efficient and environmentally friendly alternatives to traditional solvent extraction . Chemical synthesis, on the other hand, allows for the production of cucurbitacin IIb in larger quantities and with higher purity, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cucurbitacin IIb undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products: The major products formed from these reactions include various derivatives of cucurbitacin IIb, such as hydroxylated, halogenated, and reduced forms. These derivatives often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Mécanisme D'action
The mechanism of action of cucurbitacin IIb involves the modulation of multiple cellular signaling pathways. It acts as a tyrosine kinase inhibitor, blocking the activity of enzymes involved in cell growth and proliferation. Additionally, it induces apoptosis by activating the caspase cascade and inhibiting the STAT3 pathway . These actions result in the suppression of tumor growth and the induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Cucurbitacin IIb is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin B, cucurbitacin E, and cucurbitacin D. While all cucurbitacins share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities . For example:
Cucurbitacin B: Known for its potent anticancer activity, particularly in inducing cell cycle arrest and apoptosis.
Cucurbitacin E: Exhibits strong anti-inflammatory and hepatoprotective properties.
Cucurbitacin D: Noted for its antimicrobial and antioxidant activities.
Cucurbitacin IIb is unique in its specific ability to inhibit tyrosine kinases and modulate the STAT3 pathway, making it a valuable compound for targeted cancer therapies .
Propriétés
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBWBGOEAVGFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866233 | |
| Record name | 1,2,16,20,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-11,22-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)
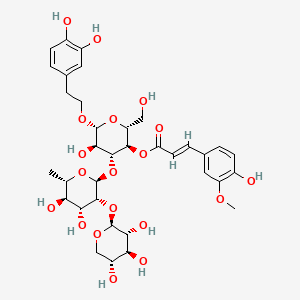
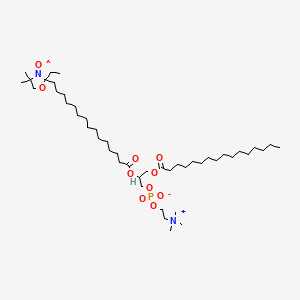
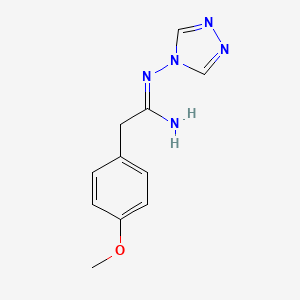

![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
